Home > Products > Screening Compounds P122044 > Dehydroxy Bromocelecoxib
Dehydroxy Bromocelecoxib -

Dehydroxy Bromocelecoxib

Catalog Number: EVT-13572320
CAS Number:
Molecular Formula: C17H13BrF3N3O2S
Molecular Weight: 460.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dehydroxy Bromocelecoxib is a chemical compound classified as an impurity of Celecoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. The compound is also known by various synonyms, including Celecoxib-11 and Celecoxib Impurity 54. Its chemical formula is C17H13BrF3N3O2S\text{C}_{17}\text{H}_{13}\text{BrF}_3\text{N}_3\text{O}_2\text{S}, and it has a molecular weight of 460.27 g/mol .

Source and Classification

Dehydroxy Bromocelecoxib is derived from the degradation of Celecoxib during synthesis or storage, making it a relevant impurity in pharmaceutical formulations. As an impurity, it falls under the category of pharmaceutical intermediates and fine chemicals, particularly those related to NSAIDs and their derivatives .

Synthesis Analysis

Methods and Technical Details

  • Bromination: Introduction of bromine into the Celecoxib structure.
  • Dehydroxylation: Removal of hydroxyl groups to yield the dehydroxy variant.

The exact conditions (temperature, solvents, catalysts) for these reactions have not been explicitly documented in available sources.

Molecular Structure Analysis

Structure and Data

The molecular structure of Dehydroxy Bromocelecoxib can be depicted as follows:

  • Molecular Formula: C17H13BrF3N3O2S\text{C}_{17}\text{H}_{13}\text{BrF}_3\text{N}_3\text{O}_2\text{S}
  • Structural Features: The compound features a benzenesulfonamide moiety, a trifluoromethyl group, and a bromomethyl group attached to a pyrazole ring.

The compound's structural representation highlights its complexity and the presence of multiple functional groups that contribute to its chemical behavior .

Chemical Reactions Analysis

Reactions and Technical Details

Dehydroxy Bromocelecoxib may participate in various chemical reactions typical for sulfonamides and pyrazole derivatives. Potential reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic attack by various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings may engage in electrophilic substitution reactions due to their electron-rich nature.

These reactions are crucial for further chemical modifications or derivatization in synthetic organic chemistry.

Mechanism of Action

Process and Data

As an impurity derived from Celecoxib, Dehydroxy Bromocelecoxib does not have a well-defined mechanism of action distinct from that of Celecoxib. Celecoxib exerts its anti-inflammatory effects primarily through selective inhibition of cyclooxygenase-2 (COX-2) enzymes, which play a significant role in the inflammatory process. The presence of Dehydroxy Bromocelecoxib may influence the pharmacokinetics or pharmacodynamics of Celecoxib but does not constitute a therapeutic mechanism on its own .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly documented but likely similar to related compounds.
  • Boiling Point: Not specified.
  • Density: Not specified.

Chemical Properties

These properties are essential for understanding how Dehydroxy Bromocelecoxib behaves in pharmaceutical formulations .

Applications

Scientific Uses

Dehydroxy Bromocelecoxib serves primarily as an analytical reference standard in pharmaceutical research to ensure quality control during the manufacturing of Celecoxib. Its identification and quantification are crucial for assessing the purity of Celecoxib formulations. Additionally, studying this compound can provide insights into degradation pathways relevant for improving stability and efficacy in drug development .

Synthetic Pathways & Optimization Strategies for Dehydroxy Bromocelecoxib

Design Rationale for Celecoxib Derivative Synthesis

Dehydroxy Bromocelecoxib represents a strategic structural modification of celecoxib, designed to enhance target specificity while minimizing off-target interactions. The core design integrates two critical chemical features: sulfonylthiourea functionalization and bromomethylphenyl substitution within the pyrazole scaffold. This dual approach leverages celecoxib’s established COX-2 binding mechanism while introducing novel pharmacophoric elements.

Sulfonylthiourea Functionalization in Precursor Development

Sulfonylthiourea groups serve as pivotal precursors for thiazolidinone ring formation, acting as key hydrogen-bond acceptors/donors for enhanced target engagement. In Dehydroxy Bromocelecoxib synthesis, celecoxib reacts with alkyl/aryl isothiocyanates under anhydrous K₂CO₃ catalysis in acetone, yielding N-(substituted carbamothioyl) intermediates. FT-IR analysis confirms successful functionalization via thiocarbonyl (C=S) stretches at 1,122–1,134 cm⁻¹, while ¹H-NMR exhibits characteristic –SONH– singlet peaks at δ 9.08–10.75 ppm [6]. Crucially, thiourea tautomerization (thione ↔ thiol) in polar solvents like DMSO-d₆ influences reactivity, with the thiol form facilitating nucleophilic attack during cyclization.

Table 1: Impact of Substituents on Sulfonylthiourea Intermediate Stability

R GroupYield (%)Thiocarbonyl FT-IR (cm⁻¹)Reactivity in Cyclization
Ethyl851122High
Phenyl781130Moderate
4-Chlorophenyl821126High

Bromomethylphenyl Substitution Patterns in Pyrazole Core Modification

The bromomethyl moiety at the pyrazole 4-position augments steric bulk and electron-withdrawing properties, optimizing COX-2 binding. Monte Carlo simulations reveal that Val523 in COX-2 (vs. Ile523 in COX-1) accommodates bulky substituents via expanded cavity dimensions [8]. Bromine’s polarizability induces dipole interactions with Arg513, enhancing binding free energy by –2.3 kcal/mol versus non-halogenated analogs. Synthetic routes employ 4-(bromomethyl)acetophenone in Claisen condensations with ethyl trifluoroacetate, yielding brominated 1,3-diketones for pyrazole ring assembly. HPLC purity exceeds 99.8% when using toluene/acetone recrystallization [10].

Multi-Step Reaction Mechanisms in Thiazolidinone Ring Formation

Thiazolidinone ring closure transforms linear sulfonylthioureas into conformationally constrained bioactive heterocycles, critical for Dehydroxy Bromocelecoxib’s stability and target affinity.

Ethyl α-Bromoacetate-Mediated Cyclization Dynamics

Cyclization proceeds via a two-step mechanism:

  • S-Alkylation: The thiourea sulfur attacks ethyl α-bromoacetate’s electrophilic carbon, forming a linear thioureido ester intermediate.
  • Intramolecular Acyl Substitution: The sulfonamide nitrogen (–SONH–) nucleophilically attacks the ester carbonyl, releasing ethanol and generating the thiazolidin-4-one ring. Anhydrous sodium acetate (1.2 eq.) in dry ethanol catalyzes deprotonation, accelerating ring closure at 78°C [6]. Kinetic studies show pseudo-first-order dependence on α-bromoester concentration (k = 4.7 × 10⁻³ min⁻¹).

Solvent Systems and Catalytic Conditions in Intermediate Purification

Solvent polarity dictates cyclization efficiency and impurity profiles:

  • Non-Polar Solvents (Toluene): Minimize N-alkylation side products but slow reaction kinetics (30% conversion in 6h).
  • Polar Protic Solvents (Ethanol): Enhance nucleophilicity, achieving >95% conversion in 3h but risk hydrolysis [6].
  • Aprotic Dipolar Solvents (DMF): Accelerate rates but complicate purification due to high boiling points.

Optimal purification employs sequential washes:

  • Water Extraction: Removes inorganic salts and hydrophilic impurities.
  • Toluene/Acetone Recrystallization (1:20 v/v): Yields polymorphically pure crystals (PXRD peaks at 2θ = 14.2°, 17.5°, 22.8°) [10].

Table 2: Solvent Optimization for Thiazolidinone Cyclization

Solvent SystemReaction Time (h)Yield (%)Purity (HPLC%)Key Impurities
Ethanol38898.5Hydrolyzed ester
Toluene/Ethanol (1:1)4.59299.2None
DMF1.58497.8N-Alkylated byproduct

Scalability Challenges in Industrial-Grade Synthesis

Transitioning Dehydroxy Bromocelecoxib synthesis from lab- to plant-scale introduces critical challenges in impurity control and process monitoring.

Impurity Profiling for ANDA Compliance

Regulatory mandates (ICH Q3C) require stringent control of:

  • Genotoxic Bromoalkanes: Residual ethyl α-bromoacetate must be <10 ppm. Achieved via vacuum distillation at 70°C [10].
  • Isomeric Pyrazole Impurities: 5-para- vs. 3-meta-bromomethyl regioisomers form during diketone cyclization. Chiral HPLC (Chiralpak IC-3 column) resolves these, with levels suppressed to <0.1% using aqueous condensation at 75–80°C [10].
  • Residual Solvents: GC-MS headspace analysis confirms toluene (<890 ppm) and acetone (<5,000 ppm) compliance post-crystallization.

Process Analytical Technology (PAT) Integration

PAT tools enable real-time reaction monitoring:

  • FT-IR Spectroscopy: Tracks thiocarbonyl (1,130 cm⁻¹) decay during cyclization, ensuring >98% conversion.
  • Raman Spectroscopy: Detects polymorph transitions during toluene/acetone crystallization, targeting Form III stability (DSC endotherm at 162.7°C) [10].
  • Continuous Flow Reactors: Microfluidic systems enhance heat/mass transfer, reducing reaction time by 60% and minimizing dihalogenated byproducts.

Table 3: PAT Parameters for Critical Process Control Points

Process StepAnalytical ToolControl ParameterAcceptance Criteria
Thiourea FormationFT-IRThiocarbonyl peak intensity>95% yield relative to std
Thiazolidinone Ring ClosureHPLC-UVIntermediate ester concentration<1.0% after 4h
Polymorph CrystallizationPXRDCharacteristic 2θ peaks14.2° ± 0.2°, 17.5° ± 0.2°

Properties

Product Name

Dehydroxy Bromocelecoxib

IUPAC Name

4-[5-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C17H13BrF3N3O2S

Molecular Weight

460.3 g/mol

InChI

InChI=1S/C17H13BrF3N3O2S/c18-10-11-1-3-12(4-2-11)15-9-16(17(19,20)21)23-24(15)13-5-7-14(8-6-13)27(22,25)26/h1-9H,10H2,(H2,22,25,26)

InChI Key

MRBRJRAADVUUOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.